molecular formula C15H21ClN2O2 B2752319 4,4'-[(4-Chlorophenyl)methylene]dimorpholine CAS No. 16361-37-8

4,4'-[(4-Chlorophenyl)methylene]dimorpholine

Cat. No. B2752319
CAS RN: 16361-37-8
M. Wt: 296.8
InChI Key: DAAKLUBLMJLRRF-UHFFFAOYSA-N
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Description

4,4’-[(4-Chlorophenyl)methylene]dimorpholine, also known as 4,4’-DCM, is a heterocyclic compound with a wide range of applications. It is a versatile building block for organic synthesis, and has been used in various scientific research applications, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Molecular Design and Biocidal Activities

Research by Hernández-Altamirano et al. (2010) focused on the microwave-assisted synthesis of various 4,4'-dimorpholyl-methanes, including derivatives of 4,4'-[(4-Chlorophenyl)methylene]dimorpholine. These compounds were tested for their biocidal activities and acute toxicity. The study found that the biological activity of these compounds varied depending on their chemical structure. Some derivatives showed potential for use in industrial applications, particularly in the petroleum industry, as eco-friendly chemical products (Hernández-Altamirano et al., 2010).

Antimicrobial Agents

Desai, Dodiya, and Shihora (2011) synthesized a series of compounds, including derivatives of this compound, and tested them for their antimicrobial properties. The study found that these compounds exhibited significant in vitro antibacterial and antifungal activities, indicating their potential use as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Corrosion Inhibition

Prabhu et al. (2008) investigated the corrosion inhibition effects of various Schiff’s bases, including compounds related to this compound, on mild steel in hydrochloric acid solution. The study concluded that these compounds demonstrated a high efficiency in inhibiting corrosion, showing potential applications in materials protection (Prabhu et al., 2008).

Crystal Structure Analysis

Research by Xiang (2001) on the crystal structure of a compound closely related to this compound revealed significant geometrical features. This type of analysis is essential for understanding the molecular configuration and potential applications of such compounds in various fields (Xiang, 2001).

Optoelectronic and Charge Transport Properties

A study by Irfan et al. (2020) explored the optoelectronic and charge transport properties of hydroquinoline derivatives, including compounds similar to this compound. This research contributes to the understanding of how these compounds can be used in electronic and optoelectronic devices (Irfan et al., 2020).

Photodegradation of Chlorinated Pesticides

Zertal et al. (2005) conducted a study on the photodegradation of chlorinated pesticides, which relates to the chemical family of this compound. Understanding the behavior of these compounds under light exposure is crucial for environmental and agricultural applications (Zertal et al., 2005).

properties

IUPAC Name

4-[(4-chlorophenyl)-morpholin-4-ylmethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c16-14-3-1-13(2-4-14)15(17-5-9-19-10-6-17)18-7-11-20-12-8-18/h1-4,15H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAKLUBLMJLRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

70 g of p-chlorobenzaldehyde and 105 g of morpholine were heated to boiling in 260 g of methylcyclohexane in a water separator. Over the course of 45 minutes, 8.4 ml of water were removed azeotropically. The mixture was left to cool with slow stirring. At 58° C., the solution was seeded, and very fine crystals slowly precipitated out. The mixture was cooled in an ice bath to +5° C. After a post-stirring time of 1 hour, the solid which had precipitated out was filtered off with suction. The white product was washed with 2×50 ml of methylcyclohexane and dried overnight in a drying cabinet at 20° C. and 100 mbar. 129.2 g of product were obtained in the form of white crystals (87% of theory).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
260 g
Type
solvent
Reaction Step Three

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